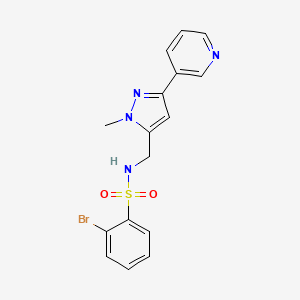

2-bromo-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-bromo-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

Introduction of the Pyridine Ring: The pyridine ring can be introduced via a condensation reaction with an appropriate aldehyde or ketone.

Bromination: The bromine atom is introduced through a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS).

Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

化学反応の分析

Types of Reactions

2-bromo-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole and pyridine rings.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

Bromination: N-bromosuccinimide (NBS) in the presence of light or a radical initiator.

Sulfonamide Formation: Sulfonyl chlorides in the presence of a base like triethylamine.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

Oxidation Products: Oxidation can lead to the formation of N-oxides or other oxidized derivatives.

Coupling Products: Complex biaryl or heteroaryl compounds can be formed through coupling reactions.

科学的研究の応用

2-bromo-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer, inflammation, or infectious diseases.

Biological Studies: The compound can be used in studies to understand its interaction with biological targets such as enzymes or receptors.

Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

作用機序

The mechanism of action of 2-bromo-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The presence of the bromine atom and the sulfonamide group can enhance its binding affinity and specificity towards its molecular targets.

類似化合物との比較

Similar Compounds

N-(Pyridin-3-yl)benzamide Derivatives: These compounds share the pyridine and benzamide moieties and have been studied for their anticancer properties.

2-bromo Phenyl Esters: These compounds share the bromine and phenyl groups and are used in various synthetic applications.

Uniqueness

2-bromo-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide is unique due to the combination of its structural features, which include the bromine atom, the pyrazole ring, and the sulfonamide group. This combination imparts distinct chemical reactivity and potential for diverse applications in medicinal chemistry and material science.

生物活性

2-bromo-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide is a complex organic compound featuring a bromine atom, a benzenesulfonamide group, and a pyrazole moiety with a pyridine ring. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly as an antimicrobial, anti-inflammatory, and anticancer agent.

Chemical Structure

The molecular formula of this compound is C16H15BrN4O2S, with a molecular weight of 407.3 g/mol. Its structure can be represented as follows:

| Component | Value |

|---|---|

| Molecular Formula | C₁₆H₁₅BrN₄O₂S |

| Molecular Weight | 407.3 g/mol |

| CAS Number | 2034376-94-6 |

Biological Activities

Research has shown that this compound exhibits various biological activities:

1. Antimicrobial Activity

Studies indicate that this compound demonstrates promising antimicrobial properties. It has been effective against several bacterial strains, suggesting its potential application in treating infections caused by resistant bacteria.

2. Anti-inflammatory Properties

Similar compounds within the pyrazole class have shown anti-inflammatory effects. This compound may influence inflammatory pathways, making it a candidate for further investigation in inflammatory disease models .

3. Anticancer Potential

Preliminary studies suggest that this compound could possess anticancer properties. Pyrazole derivatives have been evaluated for their cytotoxic effects on various cancer cell lines, including MCF7 and A549 cells. For instance, compounds structurally related to this compound have demonstrated IC50 values indicating significant growth inhibition of cancer cells .

The mechanism of action for 2-bromo-N-((1-methyl-3-(pyridin-3-y)-1H-pyrazol-5-yl)methyl)benzenesulfonamide likely involves interactions with specific biological targets, including proteins involved in cell signaling and proliferation. Studies utilizing multi-spectroscopic techniques have elucidated binding interactions with human serum albumin (HSA), indicating potential pharmacokinetic implications .

Case Studies and Research Findings

Recent research highlights the following findings regarding the biological activity of this compound:

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-bromo-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide?

- Methodology : The synthesis typically involves a multi-step sequence:

Pyrazole Core Formation : Condensation of hydrazine derivatives with β-keto esters under acidic conditions to form the pyrazole ring.

Sulfonamide Coupling : Reacting 2-bromobenzenesulfonyl chloride with the amine-functionalized pyrazole intermediate in anhydrous DMF using triethylamine as a base (60–80°C, 12–24 hours).

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures .

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodology :

- X-ray Crystallography : Resolve bond lengths (e.g., C-S ≈ 1.76 Å, C-Br ≈ 1.90 Å) and angles (e.g., S-N-C ≈ 115°) to validate the sulfonamide linkage and pyrazole-pyridine orientation .

- Spectroscopy :

- ¹H NMR : Pyrazole CH₂ protons appear as a singlet (~δ 4.2 ppm), while pyridine protons show splitting (δ 7.5–8.5 ppm).

- IR : Sulfonamide S=O stretches at ~1350 cm⁻¹ and 1150 cm⁻¹ .

Q. What practices ensure reproducibility in synthetic and biological studies of this compound?

- Best Practices :

- Detailed Protocols : Report exact molar ratios, solvent grades, and purification Rf values.

- Data Sharing : Deposit crystallographic data in the Cambridge Structural Database (CSD) or IUCr archives .

特性

IUPAC Name |

2-bromo-N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrN4O2S/c1-21-13(9-15(20-21)12-5-4-8-18-10-12)11-19-24(22,23)16-7-3-2-6-14(16)17/h2-10,19H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFJYADCLXLLTIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CN=CC=C2)CNS(=O)(=O)C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。